N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-[(2-chlorophenyl)methylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O3S/c1-3-24(4-2)28(26,27)15-9-10-17(21)18(11-15)23-19(25)13-22-12-14-7-5-6-8-16(14)20/h5-11,22H,3-4,12-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMLSSDKDLMCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CNCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-(diethylsulfamoyl)aniline with 2-chlorobenzylamine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide typically involves multi-step chemical reactions. The compound's structure features a diethylsulfamoyl group, which enhances its biological activity. Techniques such as FTIR, NMR spectroscopy, and mass spectrometry are commonly employed for characterization to confirm the compound's identity and purity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related compounds, suggesting that this compound may exhibit similar effects. For example, derivatives containing electron-withdrawing groups have shown significant activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Prostaglandin Receptor Modulation
This compound has been identified as a potential prostaglandin D2 receptor modulator. Prostaglandin receptor modulators are crucial for treating various allergic and immune disorders, including asthma, rhinitis, and inflammatory bowel diseases . The modulation of these receptors can lead to therapeutic benefits in managing chronic inflammatory conditions.
Therapeutic Applications
- Allergic Disorders : The compound's ability to modulate prostaglandin receptors positions it as a candidate for treating allergic conditions such as asthma and rhinitis.
- Antimicrobial Treatments : Given its antibacterial properties, this compound could be developed into new antimicrobial agents.
- Anti-inflammatory Applications : Its role in prostaglandin modulation suggests potential in developing treatments for inflammatory diseases like rheumatoid arthritis and ulcerative colitis .
Study on Antibacterial Efficacy
A recent study synthesized various derivatives of benzamide-based compounds, including those similar to this compound. The results indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin . This highlights the potential of these compounds in clinical settings.
Prostaglandin Modulation Research
Research on phenyl-substituted heterocyclic derivatives has demonstrated their effectiveness as prostaglandin D2 receptor modulators. These findings underscore the therapeutic promise of compounds like this compound in treating various prostaglandin-mediated diseases .
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Acetamide Derivatives
Pharmacological and Physicochemical Properties
Pharmacological Activity
- Target Compound : While direct data are unavailable, analogs like [11C]DAA1106 () demonstrate high affinity for TSPO (translocator protein), a biomarker for neuroinflammation. The diethylsulfamoyl group in the target compound may enhance binding to similar targets .
- OL4 () : Exhibits potent anticonvulsant effects, attributed to nitroimidazole and nitrophenyl groups enhancing interaction with neuronal ion channels .
- Compound 6c (): No explicit activity reported, but chloro-substituted sulfonyl groups often improve metabolic stability in drug design .
Physicochemical Properties
- Melting Points: Target Compound: Not reported; however, sulfamoyl groups typically reduce melting points compared to sulfonyl analogs due to decreased crystallinity. Compound 6c (): Melting point 134–135°C, likely due to strong intermolecular forces from the 4-chlorophenylsulfonyl group .
- Lipophilicity :
- Diethylsulfamoyl (Target Compound): Increases logP, favoring CNS penetration.
- Trifluoromethyl ([11C]DAA1106): Enhances lipophilicity and resistance to oxidative metabolism .
Biological Activity
N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide is a compound of interest due to its potential therapeutic applications and unique biological properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C19H22Cl2N2O3S
- Molecular Weight: 461.4 g/mol
- CAS Number: Not specified in the search results, but can be derived from the molecular formula.
The compound exhibits biological activity primarily through:
- Inhibition of Enzymatic Pathways: It is believed to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation: The compound may interact with various receptors in the body, influencing cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound has several pharmacological effects:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects: It may reduce inflammation by modulating immune responses and inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
- Antimicrobial Efficacy:
- Anti-inflammatory Activity:
- Toxicological Profile:
Data Table: Summary of Biological Activities
Q & A
Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural validation. For example:
- NMR : Assigns proton environments and confirms substituent positions (e.g., chlorophenyl and diethylsulfamoyl groups).
- IR : Identifies functional groups like sulfonamide (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650–1600 cm⁻¹). Purity should be verified via High-Performance Liquid Chromatography (HPLC) .
Q. What synthetic routes are commonly used to prepare this compound?
A multi-step synthesis is typical:
- Step 1 : React 2-chloro-5-(diethylsulfamoyl)aniline with chloroacetyl chloride to form the acetamide backbone.
- Step 2 : Introduce the (2-chlorophenyl)methylamine moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Purify via column chromatography and recrystallization .
Q. How is the compound’s stability assessed under laboratory conditions?
Stability studies involve:
- pH sensitivity : Incubate in buffers (pH 3–10) and monitor degradation via HPLC.
- Light exposure : Conduct photostability tests using ICH guidelines (e.g., 1.2 million lux hours).
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced Research Questions
Q. How can synthetic yield be optimized when scaling up production?
Use Design of Experiments (DoE) to evaluate variables:
Q. How do structural modifications influence biological activity discrepancies?
Contradictions in reported bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Heterocyclic substituents : The diethylsulfamoyl group’s electron-withdrawing effects alter target binding .
- Stereoelectronic effects : Chlorine atoms on the phenyl rings modulate lipophilicity and membrane permeability . Resolve discrepancies via structure-activity relationship (SAR) studies with systematic derivatization .
Q. What computational strategies predict target interactions?
- Molecular docking : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
- HOMO-LUMO analysis : Identify reactive sites for electrophilic/nucleophilic interactions (e.g., the acetamide carbonyl as an electron acceptor) .
- Molecular Electrostatic Potential (MESP) : Map charge distribution to predict binding affinity .
Data Contradiction Analysis
Q. Why do NMR spectra show unexpected peaks despite high HPLC purity?
- Residual solvents : DMF or THF residues may appear as singlet peaks in -NMR. Confirm via -NMR or GC-MS.
- Polymorphism : Crystalline vs. amorphous forms can produce split signals. Use X-ray diffraction (XRD) for phase identification .
Q. How to address inconsistencies in biological assay results across studies?
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times.
- Solubility factors : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Positive controls : Compare with known sulfonamide inhibitors (e.g., acetazolamide) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
